Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) isomer commonly abbreviated as OOL, is a glycerolipid comprised of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4] As a mixed-acid triglyceride, OOL is a component of various dietary fats, particularly prevalent in seed and vegetable oils such as those from pumpkin seeds, olives, and sesame.[1][3][5] While triacylglycerols are primarily recognized for their role in energy storage, the specific arrangement of fatty acids on the glycerol backbone can influence their metabolic fate and biological activity. This technical guide provides an in-depth exploration of the biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in lipid metabolism, addressing the current understanding of its metabolic pathways, analytical challenges in its study, and relevant experimental protocols.
Triacylglycerols are the main constituents of body fat in animals and vegetable fats, serving as the primary form of energy storage.[6] Beyond their role as an energy reserve, they provide insulation, protect vital organs, and facilitate the transport of fat-soluble vitamins.[7] The specific fatty acid composition of a TAG molecule, including chain length and degree of unsaturation, dictates its physical properties and biological functions.[8]
A significant challenge in elucidating the specific biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in the analytical difficulty of distinguishing it from its structural isomers, such as 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO).[9] These isomers share the same molecular weight and fatty acid composition, leading to very similar physicochemical properties, which makes their separation and individual quantification complex.[9] Consequently, much of the existing literature discusses triacylglycerols as a broader class or focuses on the metabolic effects of their constituent fatty acids, oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid). This guide will address these analytical challenges and present the current knowledge on the metabolism of TAGs containing these key fatty acids.
General Metabolism of Dietary Triacylglycerols
The metabolic journey of dietary triacylglycerols, including 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, is a multi-step process involving digestion, absorption, transport, and tissue-specific utilization or storage.
Digestion and Absorption
Dietary TAGs are initially emulsified by bile salts in the small intestine. Pancreatic lipase (B570770) then hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG). For OOL, this would result in the release of oleic acid from the sn-1 position and linoleic acid from the sn-3 position, leaving 2-oleoyl-glycerol. These products, along with bile salts, form mixed micelles, which facilitate their absorption by enterocytes, the cells lining the small intestine.
Inside the enterocytes, the absorbed free fatty acids and 2-MAG are re-esterified back into triacylglycerols. These newly synthesized TAGs are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream.
Lipoprotein Transport and Metabolism
Chylomicrons transport dietary TAGs from the intestine to various tissues. In the capillaries of adipose tissue and muscle, the enzyme lipoprotein lipase (LPL), located on the surface of endothelial cells, hydrolyzes the TAGs within the chylomicrons. This releases free fatty acids, which are taken up by the adjacent cells for energy or storage. The remaining chylomicron remnants, now depleted of most of their TAG content, are cleared from the circulation by the liver.
In the liver, fatty acids and glycerol can be used for various metabolic processes, including re-synthesis into TAGs. These endogenously synthesized TAGs are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to be delivered to peripheral tissues. As VLDLs circulate, they are also acted upon by LPL, releasing their fatty acid cargo and transforming into intermediate-density lipoproteins (IDL) and eventually low-density lipoproteins (LDL).[10]
// Nodes
Dietary_TAG [label="Dietary TAG\n(e.g., OOL)"];
Bile_Salts [label="Bile Salts", shape=ellipse, fillcolor="#FBBC05"];
Pancreatic_Lipase [label="Pancreatic Lipase", shape=ellipse, fillcolor="#FBBC05"];
Small_Intestine [label="Small Intestine Lumen"];
Mixed_Micelles [label="Mixed Micelles"];
Enterocyte [label="Enterocyte"];
Chylomicrons [label="Chylomicrons"];
Lymphatics [label="Lymphatics"];
Bloodstream [label="Bloodstream"];
LPL [label="Lipoprotein Lipase (LPL)", shape=ellipse, fillcolor="#FBBC05"];
Peripheral_Tissues [label="Peripheral Tissues\n(Adipose, Muscle)"];
Chylomicron_Remnants [label="Chylomicron Remnants"];
Liver [label="Liver"];
VLDL [label="VLDL"];
// Edges
Dietary_TAG -> Small_Intestine;
Bile_Salts -> Small_Intestine [style=dashed];
Pancreatic_Lipase -> Small_Intestine [style=dashed];
Small_Intestine -> Mixed_Micelles [label="Emulsification &\nHydrolysis"];
Mixed_Micelles -> Enterocyte [label="Absorption"];
Enterocyte -> Chylomicrons [label="Re-esterification &\nPackaging"];
Chylomicrons -> Lymphatics;
Lymphatics -> Bloodstream;
Bloodstream -> LPL;
LPL -> Peripheral_Tissues [label="TAG Hydrolysis &\nFatty Acid Uptake"];
Chylomicrons -> Chylomicron_Remnants [label="Depletion of TAGs"];
Chylomicron_Remnants -> Liver [label="Uptake"];
Liver -> VLDL [label="Endogenous TAG\nSynthesis & Packaging"];
VLDL -> Bloodstream;
}
caption [label="Figure 1: Overview of dietary triacylglycerol metabolism.", shape=plaintext, fontname="Arial", fontsize=10];
Signaling and Metabolic Regulation
While specific signaling pathways directly initiated by 1,2-Dioleoyl-3-linoleoyl-rac-glycerol have not been definitively identified, the constituent fatty acids, oleic and linoleic acid, are known to have various signaling and regulatory roles. It is plausible that the metabolic products of OOL, particularly the liberated fatty acids, contribute to these pathways.
Linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key substrate for the production of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These molecules are potent signaling lipids involved in inflammation and immune responses. Oleic acid, on the other hand, is a major component of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.
Elevated levels of circulating triacylglycerols, a condition known as hypertriglyceridemia, are associated with an increased risk of cardiovascular disease and metabolic syndrome.[11] This is often linked to an overproduction of VLDL by the liver and/or impaired clearance of TAG-rich lipoproteins from the circulation.[12]
// Nodes
OOL [label="1,2-Dioleoyl-3-linoleoyl-rac-glycerol\n(OOL)"];
Hydrolysis [label="Hydrolysis\n(e.g., by LPL)"];
Oleic_Acid [label="Oleic Acid\n(Omega-9)"];
Linoleic_Acid [label="Linoleic Acid\n(Omega-6)"];
Membrane_Fluidity [label="Membrane Fluidity &\nProtein Function", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Arachidonic_Acid [label="Arachidonic Acid"];
Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)"];
Inflammation_Immunity [label="Inflammation &\nImmune Response", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
OOL -> Hydrolysis;
Hydrolysis -> Oleic_Acid;
Hydrolysis -> Linoleic_Acid;
Oleic_Acid -> Membrane_Fluidity;
Linoleic_Acid -> Arachidonic_Acid;
Arachidonic_Acid -> Eicosanoids;
Eicosanoids -> Inflammation_Immunity;
}
caption [label="Figure 2: Potential signaling roles of OOL-derived fatty acids.", shape=plaintext, fontname="Arial", fontsize=10];
Quantitative Data
Specific quantitative data on the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various human tissues and plasma is limited in the scientific literature. This is largely due to the analytical challenges in separating and quantifying individual TAG isomers. However, lipidomic studies have identified OOL as a component of the triacylglycerol profile in various biological samples. The relative abundance of OOL can vary depending on dietary intake of oleic and linoleic acids.
| Lipid Class | Component | Typical Dietary Sources | General Biological Relevance |
| Triacylglycerol | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | Olive oil, pumpkin seed oil, sesame oil[1][3] | Energy storage, source of oleic and linoleic acids |
| Fatty Acid | Oleic Acid (18:1) | Olive oil, avocados, nuts | Membrane fluidity, potential anti-inflammatory effects |
| Fatty Acid | Linoleic Acid (18:2) | Soybean oil, corn oil, sunflower oil | Precursor to arachidonic acid and eicosanoids |
Table 1: Overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and its constituent fatty acids.
| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | Good resolution of TAGs with different fatty acid compositions. | Co-elution of structural isomers is common. |
| Gas Chromatography (GC) | Separation of fatty acid methyl esters after transesterification. | High resolution of fatty acids. | Does not provide information on the original TAG structure. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio of ionized molecules.[13][14] | High sensitivity and can provide structural information through fragmentation.[13] | Isomers have the same mass, requiring tandem MS (MS/MS) for differentiation. |
| Tandem MS (MS/MS) | Fragmentation of selected ions to identify constituent fatty acids and their positions.[1] | Can differentiate between TAG isomers based on fragmentation patterns.[1][9] | Requires specialized instrumentation and expertise. |
Table 2: Comparison of analytical techniques for triacylglycerol analysis.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plasma or Tissue
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
Procedure:
-
To 1 volume of plasma or tissue homogenate in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer containing the lipids) using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., hexane (B92381) for HPLC).
Protocol 2: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by RP-HPLC-MS/MS
This protocol provides a general workflow for the separation and identification of OOL from a complex lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Mass Spectrometer capable of tandem MS (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Chromatographic Separation:
-
Inject the resuspended lipid extract onto the C18 column.
-
Employ a gradient elution program using a mobile phase system such as acetonitrile/isopropanol and water. The exact gradient will need to be optimized for the specific column and instrument. The goal is to achieve separation of TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using ESI or APCI in positive ion mode. TAGs will typically be detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).
-
Perform a full scan MS analysis to identify the molecular ions corresponding to TAGs with a total of 54 carbons and 4 double bonds (the composition of OOL).
-
Tandem MS (MS/MS) for Isomer Differentiation:
-
Select the precursor ion corresponding to the TAG of interest (m/z for [OOL+adduct]⁺).
-
Induce fragmentation of the precursor ion in the collision cell.
-
Analyze the resulting product ions. The fragmentation pattern will reveal the identity and position of the fatty acids. Specifically, the neutral loss of fatty acids from the sn-1 and sn-3 positions is more favorable than from the sn-2 position. By analyzing the relative intensities of the fragment ions corresponding to the loss of oleic and linoleic acid, the isomeric structure can be determined.
// Nodes
Sample [label="Plasma or\nTissue Sample"];
Lipid_Extraction [label="Total Lipid Extraction\n(Folch Method)"];
Dried_Extract [label="Dried Lipid Extract"];
RP_HPLC [label="Reversed-Phase HPLC\n(C18 column)"];
MS [label="Mass Spectrometry\n(Full Scan)"];
Precursor_Selection [label="Precursor Ion Selection\n(m/z for TAG 54:4)"];
Tandem_MS [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)"];
Fragmentation_Analysis [label="Fragmentation Pattern\nAnalysis"];
OOL_Identification [label="OOL Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Lipid_Extraction;
Lipid_Extraction -> Dried_Extract;
Dried_Extract -> RP_HPLC;
RP_HPLC -> MS;
MS -> Precursor_Selection;
Precursor_Selection -> Tandem_MS;
Tandem_MS -> Fragmentation_Analysis;
Fragmentation_Analysis -> OOL_Identification;
}
caption [label="Figure 3: Experimental workflow for the analysis of OOL.", shape=plaintext, fontname="Arial", fontsize=10];
Conclusion
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol isomer whose precise biological role is still under investigation, largely due to the analytical challenges in differentiating it from other TAG isomers. Its metabolism is generally understood within the broader context of dietary triacylglycerol digestion, absorption, and transport. The constituent fatty acids of OOL, oleic and linoleic acid, are known to have significant roles in membrane structure, cellular signaling, and inflammation. Future research employing advanced analytical techniques such as high-resolution tandem mass spectrometry will be crucial in elucidating the specific functions of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and other individual triacylglycerol species in health and disease. This will provide a more nuanced understanding of lipid metabolism and may open new avenues for therapeutic interventions in metabolic disorders.
References